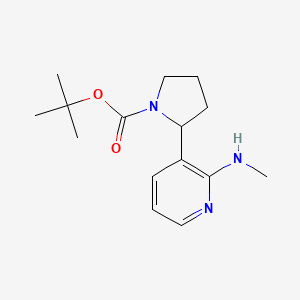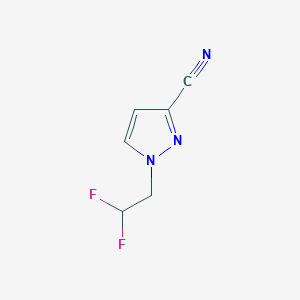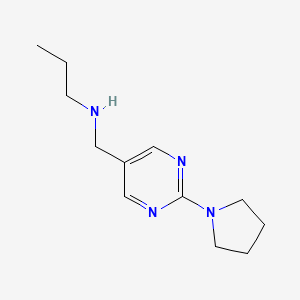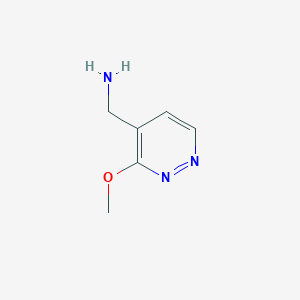
Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate d'éthyle est un composé organique appartenant à la classe des dérivés de triazole. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d'azote. Ce composé particulier se caractérise par la présence d'un groupe ester éthylique, d'un groupe p-tolyle (un cycle benzénique substitué par un groupe méthyle) et d'un cycle triazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 3-amino-1H-1,2,4-triazole-5-carboxylate d'éthyle avec l'isocyanate de p-tolyle. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, sous reflux, et en présence d'une base comme la triéthylamine pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthyle sur le cycle p-tolyle peut être oxydé pour former un dérivé d'acide carboxylique.
Réduction : Le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile, où les atomes d'azote peuvent être ciblés par des électrophiles.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction : L'hydrure de lithium et d'aluminium dans l'éther anhydre est un agent réducteur courant.
Substitution : Des électrophiles tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base.
Principaux produits
Oxydation : Dérivé d'acide p-toluique.
Réduction : 3-(p-tolyl)-1H-1,2,4-triazole-5-méthanol d'éthyle.
Substitution : Divers dérivés de triazole substitués en fonction de l'électrophile utilisé.
Applications de la recherche scientifique
Le 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as an antimicrobial or antifungal agent.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans le développement de matériaux ayant des propriétés spécifiques, telles que des inhibiteurs de corrosion ou des catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate d'éthyle dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs. Le cycle triazole peut former des liaisons hydrogène et se coordonner avec des ions métalliques, influençant son affinité de liaison et sa spécificité. Le groupe p-tolyle peut améliorer la lipophilie, facilitant la perméabilité membranaire.
Applications De Recherche Scientifique
Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity. The p-tolyl group can enhance lipophilicity, aiding in membrane permeability.
Comparaison Avec Des Composés Similaires
Le 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate d'éthyle peut être comparé à d'autres dérivés de triazole :
3-(phényl)-1H-1,2,4-triazole-5-carboxylate d'éthyle : Structure similaire mais avec un groupe phényle au lieu d'un groupe p-tolyle.
3-(m-tolyl)-1H-1,2,4-triazole-5-carboxylate d'éthyle : Structure similaire mais avec un groupe méthyle en position méta.
3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate d'éthyle : Structure similaire mais avec un groupe méthyle en position ortho.
L'unicité du 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate d'éthyle réside dans le positionnement spécifique du groupe méthyle sur le cycle benzénique, ce qui peut influencer sa réactivité chimique et son activité biologique.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14,15) |
Clé InChI |
JPOMAQCZEYZCJI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)











![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)
